

# (R)-Lansoprazole-d4 CAS number and molecular weight

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## Compound of Interest

Compound Name: (R)-Lansoprazole-d4

Cat. No.: B1140986

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## An In-Depth Technical Guide to (R)-Lansoprazole-d4

This technical guide provides a comprehensive overview of **(R)-Lansoprazole-d4**, a deuterated analog of (R)-Lansoprazole (Dexlansoprazole). It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, experimental applications, and mechanisms of action.

## Data Presentation: Physicochemical Properties

**(R)-Lansoprazole-d4** is the deuterium-labeled form of (R)-Lansoprazole. The CAS Numbers and molecular weights can vary between suppliers, often depending on the position and number of deuterium atoms. Below is a summary of the available data. It is important to note that CAS number 934294-22-1 is often associated with the racemic mixture of Lansoprazole-d4, while 1246819-33-9 is specifically assigned to the (R)-enantiomer.

Property	(R)-Lansoprazole-d4	Lansoprazole-d4 (Racemic)
CAS Number	1246819-33-9[1][2]	934294-22-1[3][4][5][6]
Alternate CAS Number	NA	Racemic: 934294-22-1[7]
Molecular Formula	C <sub>16</sub> H <sub>10</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S[7][8]	C <sub>16</sub> H <sub>10</sub> D <sub>4</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> S[3]
Molecular Weight	373.39 g/mol [8]	373.39 g/mol [3]
Alternate Molecular Formula	C <sub>16</sub> H <sub>12</sub> F <sub>3</sub> N <sub>3</sub> O <sub>2</sub> SD <sub>4</sub> [1]	-
Alternate Molecular Weight	375.41 g/mol [1]	-
Appearance	White to off-white solid	White solid[3]

## Experimental Protocols

**(R)-Lansoprazole-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic research for the quantification of Lansoprazole and its enantiomers in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for LC-MS/MS-based bioanalysis, as it corrects for variability during sample preparation and ionization, ensuring high precision and accuracy.[9]

While specific protocols for **(R)-Lansoprazole-d4** are proprietary to the labs that develop them, the following is a representative experimental protocol for the quantification of Lansoprazole in human plasma using a deuterated internal standard, synthesized from publicly available methods for related compounds like Lansoprazole Sulfide-d4.[9][10][11][12]

Objective: To quantify the concentration of Lansoprazole in human plasma using LC-MS/MS with a deuterated internal standard.

Materials and Reagents:

- Lansoprazole reference standard
- (R)-Lansoprazole-d4** (or another suitable deuterated Lansoprazole analog) as the internal standard (IS)

- HPLC grade methanol and acetonitrile
- Ammonium formate and formic acid (LC-MS grade)
- Ultrapure water
- Human plasma with K2-EDTA as an anticoagulant

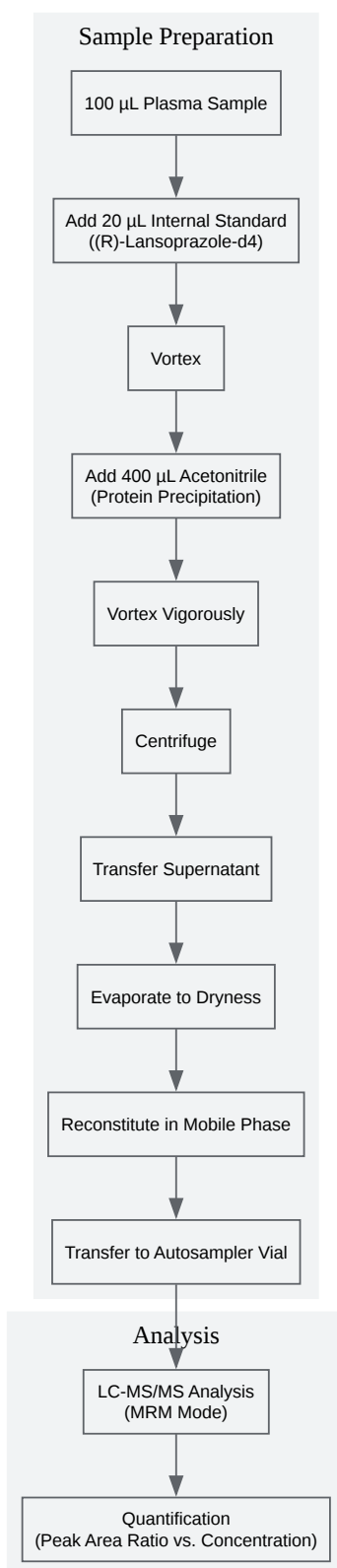
#### Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system
- Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source
- Reversed-phase C18 analytical column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m)

#### Procedure:

- Preparation of Standard and Quality Control (QC) Solutions:
  - Stock Solutions (1 mg/mL): Prepare individual stock solutions of Lansoprazole and the internal standard in methanol.[\[9\]](#)[\[12\]](#)
  - Working Standard Solutions: Prepare serial dilutions of the Lansoprazole stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.[\[12\]](#)
  - Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) methanol:water mixture.[\[9\]](#)[\[12\]](#)
  - QC Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with the Lansoprazole working standard solutions.[\[12\]](#)
- Sample Preparation (Protein Precipitation):
  - Thaw plasma samples (standards, QCs, and unknowns) and vortex to ensure homogeneity.[\[12\]](#)

- To 100  $\mu$ L of each plasma sample, add 20  $\mu$ L of the internal standard working solution.[\[9\]](#)  
[\[12\]](#)
- Vortex for 10-15 seconds.[\[10\]](#)[\[12\]](#)
- Add 400  $\mu$ L of ice-cold acetonitrile to precipitate proteins.[\[12\]](#)
- Vortex vigorously for 1 minute.[\[9\]](#)[\[12\]](#)
- Centrifuge at 13,000 rpm for 10 minutes at 4°C.[\[9\]](#)[\[12\]](#)
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[\[9\]](#)[\[12\]](#)
- Reconstitute the residue in 100-200  $\mu$ L of the mobile phase.[\[9\]](#)[\[12\]](#)
- Transfer the reconstituted solution to autosampler vials for analysis.[\[10\]](#)
- LC-MS/MS Analysis:
  - Chromatographic Separation: Perform chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of ammonium formate or formic acid in water and an organic solvent like acetonitrile or methanol.
  - Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization source. Monitor specific precursor-to-product ion transitions for both Lansoprazole and the deuterated internal standard.
- Quantification:
  - Quantification is achieved by calculating the peak area ratio of the analyte (Lansoprazole) to the internal standard (**(R)-Lansoprazole-d4**). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentrations of the unknown samples are then determined from this curve.



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Caption: Experimental workflow for Lansoprazole quantification.

## Signaling Pathways

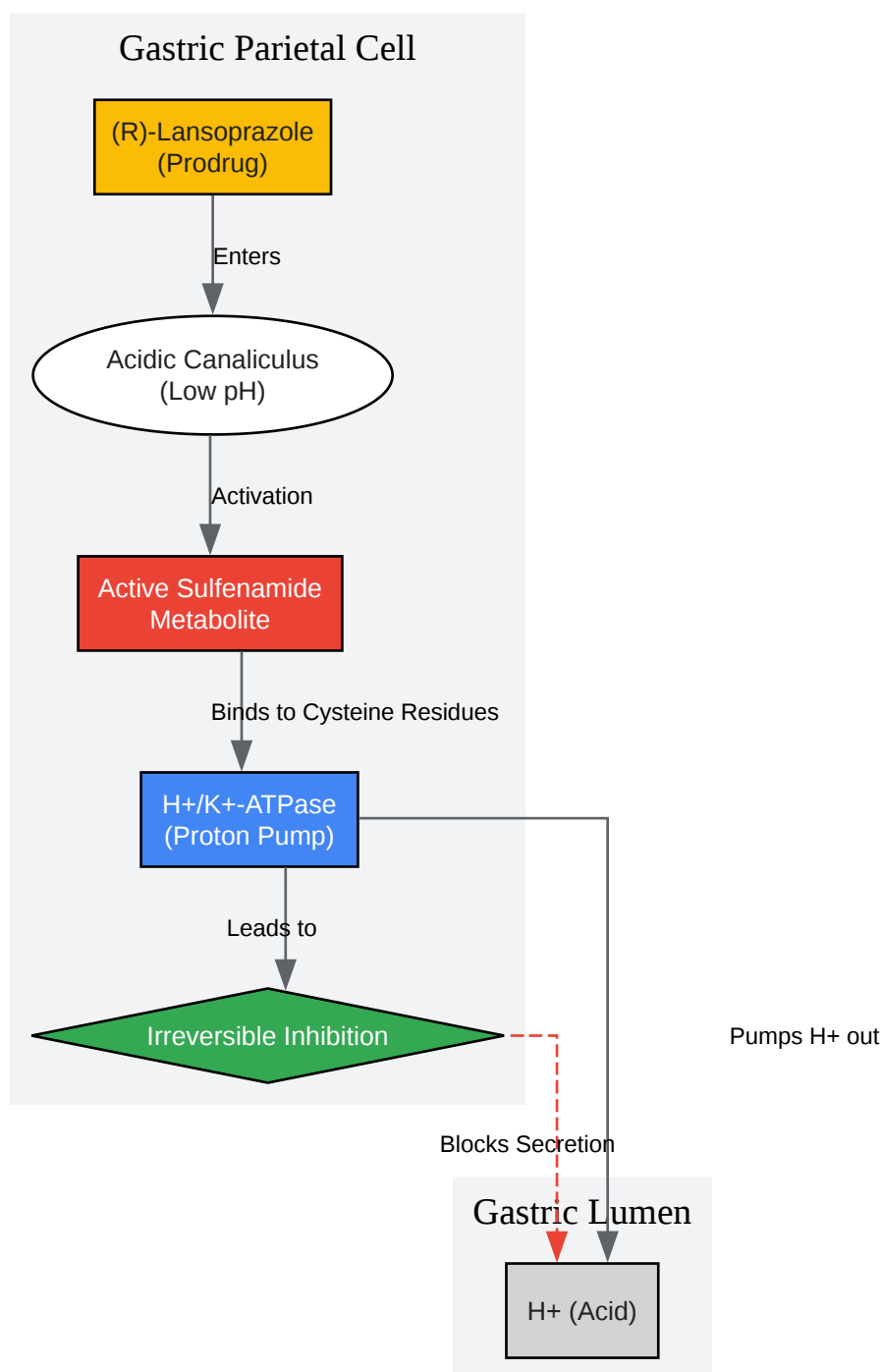
Lansoprazole, the parent compound of **(R)-Lansoprazole-d4**, has two primary mechanisms of action: inhibition of the gastric proton pump and inhibition of neutral sphingomyelinase.

### Proton Pump Inhibition

The primary and most well-known mechanism of action for Lansoprazole is the irreversible inhibition of the H<sup>+</sup>/K<sup>+</sup>-ATPase (proton pump) in gastric parietal cells.[\[13\]](#)[\[14\]](#) This enzyme is responsible for the final step in gastric acid secretion.

Mechanism:

- Lansoprazole is a prodrug that requires an acidic environment to become activated.[\[15\]](#)
- In the acidic canaliculus of the parietal cell, Lansoprazole is protonated and converted to its active form, a sulfenamide intermediate.
- This active metabolite forms a covalent disulfide bond with cysteine residues on the H<sup>+</sup>/K<sup>+</sup>-ATPase.[\[15\]](#)
- This irreversible binding inactivates the pump, thereby inhibiting the secretion of H<sup>+</sup> ions into the gastric lumen and reducing stomach acidity.[\[13\]](#)[\[14\]](#)



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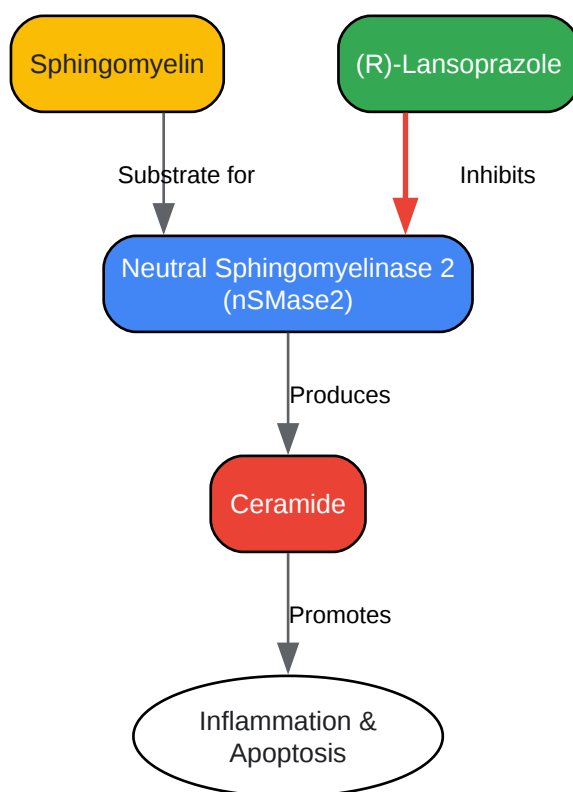
Caption: Proton pump inhibition pathway of Lansoprazole.

## Neutral Sphingomyelinase Inhibition

Recent research has identified Lansoprazole as a potent, brain-penetrant inhibitor of neutral sphingomyelinase (nSMase), specifically nSMase2.[16] This enzyme is involved in sphingolipid metabolism, catalyzing the hydrolysis of sphingomyelin to produce ceramide, a bioactive lipid implicated in various cellular processes including inflammation and apoptosis.[16]

Mechanism:

- nSMase2 is an enzyme that hydrolyzes sphingomyelin into ceramide and phosphocholine.
- Elevated levels of ceramide are associated with inflammatory responses and cell death pathways.
- Lansoprazole directly inhibits the activity of nSMase2.
- This inhibition leads to a reduction in ceramide production.
- By reducing ceramide levels, Lansoprazole can attenuate inflammatory signaling pathways. [17] This mechanism may contribute to potential therapeutic effects in neuroinflammatory and neurodegenerative diseases.[16][17]





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Caption: Neutral sphingomyelinase inhibition pathway.

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